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Mechanism of Action and Pharmacology

Leniolisib is a targeted therapy designed to correct the specific immune dysregulation and deficiency in

APDS.

Signaling Pathway and Drug Target

APDS is caused by gain-of-function variants in PIK3CD (encoding the p110δ catalytic subunit) or loss-of-

function variants in PIK3R1 (encoding the p85α regulatory subunit) [1] [2]. These genetic defects lead to

constitutive hyperactivity of the PI3Kδ pathway. The following diagram illustrates the pathological pathway

and leniolisib's mechanism of action.
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Diagram: Leniolisib inhibits the hyperactive PI3Kδ pathway in APDS, which is driven by PIK3CD or

PIK3R1 gene variants. By blocking the p110δ subunit, it reduces downstream PIP₃ production and

AKT/mTOR signaling, countering immune dysregulation [3] [1] [2].
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In this pathway, PI3Kδ normally converts phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). Hyperactive PI3Kδ in APDS causes excessive PIP3

production, leading to over-activation of the AKT/mTOR pathway. This disrupts normal immune cell

development and function, resulting in the disease's clinical hallmarks [3] [2]. Leniolisib binds to the active

site of the p110δ subunit, competitively inhibiting PI3Kδ and reducing PIP3 production [3].

Pharmacokinetics and Metabolism

The table below summarizes the key pharmacokinetic parameters of leniolisib, primarily based on data from

the approved 70 mg twice-daily dosing regimen [3].

PK Parameter Profile

Absorption & Tmax Rapidly absorbed; Tmax ~1 hour post-dose. Food effect is negligible.

Distribution Volume of distribution: ~28.5 L. Plasma protein binding: 94.5%.

Metabolism Primarily hepatic, mediated mainly by CYP3A4 (94.5%). Minor contributions
from CYP3A5, CYP1A2, and CYP2D6.

Elimination Mean half-life: ~10 hours (effective half-life ~7 hours). Excreted ~67% in feces
and ~25.5% in urine (~6% as unchanged parent drug).

Drug Interaction
Potential

Co-administration with strong CYP3A4 inducers or inhibitors is expected to
significantly affect exposure.

Clinical Trial Data and Efficacy

Leniolisib's efficacy and safety have been evaluated in multiple clinical trials, leading to its initial approval

and ongoing investigation in younger pediatric populations.

Pivotal Phase III Trial in Patients ≥12 Years
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A 12-week, randomized, placebo-controlled, triple-blinded phase III trial (NCT02435173) established the

efficacy of leniolisib in patients 12 years and older [2] [4].

Experimental Protocol:

Design: 12-week, global, triple-blinded, placebo-controlled, fixed-dose study.
Patients: 31 patients aged ≥12 years with genetically confirmed APDS. Randomized 2:1 to leniolisib
(70 mg) or placebo twice daily.
Primary Endpoints: 1) Change from baseline in the sum of product diameters of index lymph nodes

(measuring lymphoproliferation). 2) Change from baseline in the percentage of naïve B cells out of
total B cells (measuring immune correction) [2].

Key Efficacy Results: The trial successfully met both co-primary endpoints. The data below are presented

for the overall population and by age subgroup [2] [4].

Population Endpoint
Leniolisib
Group (LS
Mean)

Placebo
Group (LS
Mean)

Adjusted Mean
Difference (95%
CI)

P-value

Overall (N=31) Reduction in
lymph node size

(log10)

-0.25 - -0.25 (-0.38,
-0.12)

p=0.0006

Increase in

naïve B cells
(%)

37.30 - 37.30 (24.06,

50.54)

p=0.0002

Adolescents
(12-17 yrs)

Reduction in
lymph node size

(log10)

-0.4 -0.1 - Reported
significant

Increase in

naïve B cells
(%)

44.5 -16.5 - Reported

significant

Adults (≥18
yrs)

Reduction in
lymph node size

(log10)

-0.3 0.1 - Reported
significant
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Population Endpoint
Leniolisib
Group (LS
Mean)

Placebo
Group (LS
Mean)

Adjusted Mean
Difference (95%
CI)

P-value

Increase in
naïve B cells

(%)

28.4 -1.1 - Reported
significant

Secondary endpoints also showed significant benefits, including reduced spleen volume (adjusted mean

difference: -186 cm³; 95% CI, -297 to -76.2; P=0.0020) and improvements in other lymphocyte subsets and

serum IgM levels [2].

Long-Term Safety and Efficacy

An interim analysis of an ongoing open-label extension (OLE) study demonstrated sustained safety and

efficacy with long-term leniolisib use [1].

Design: Patients who completed the phase III trial or had prior PI3Kδ inhibitor exposure received
leniolisib 70 mg twice daily.

Results: At data cut-off (Dec 2021), with a median exposure of 102 weeks (n=37):
Safety: Most adverse events (AEs) were Grade 1-3. No Grade 4 AEs or treatment-related

deaths were reported [1].
Efficacy: Patients showed reduced annualized infection rates (p=0.004), and 10 out of 27

patients on immunoglobulin replacement therapy (IRT) could reduce their therapy [1].
Reductions in lymphadenopathy and splenomegaly were maintained [1].

Pediatric Development (Ages 1-11 Years)

The clinical development program has been extended to younger children. A supplemental New Drug

Application (sNDA) for children aged 4-11 years has been granted Priority Review by the FDA, with a

target action date of January 31, 2026 [5] [6] [7].

Supporting Data: A single-arm Phase III trial (NCT05438407) in children aged 4-11 years (n=21) met
its primary endpoints, showing reduced lymphadenopathy and increased naïve B cells over 12

weeks, consistent with results in older patients. The therapy was well-tolerated with no serious drug-
related AEs [5] [7].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10163280/
https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://www.rheumatologyadvisor.com/news/leniolisib-gets-priority-review-for-young-children-with-apds/
https://finance.yahoo.com/news/pharming-group-announces-u-fda-050000508.html
https://www.healio.com/news/allergy-asthma/20251019/fda-accepts-supplemental-new-drug-application-for-leniolisib-for-children-with-apds
https://www.rheumatologyadvisor.com/news/leniolisib-gets-priority-review-for-young-children-with-apds/
https://www.healio.com/news/allergy-asthma/20251019/fda-accepts-supplemental-new-drug-application-for-leniolisib-for-children-with-apds
https://www.smolecule.com/products/s196992?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ongoing Trial: Leniolisib is also being investigated in a Phase III trial (NCT05693129) for children

aged 1-6 years with APDS [5].

Dosage, Administration, and Safety

Recommended Dosage: 70 mg taken orally twice daily, approximately 12 hours apart, with or

without food [3].
Dose Adjustments: Recommended for patients with moderate to severe hepatic impairment and

when used concomitantly with strong CYP3A4 inhibitors [3].
Safety Profile: Leniolisib has been well-tolerated in clinical trials. In the pivotal Phase III trial, fewer

patients receiving leniolisib (23.8%) reported treatment-related AEs compared to placebo (30.0%).
Most AEs were mild to moderate (Grade 1-2) in severity [2]. The long-term OLE study confirmed this

favorable safety profile with exposures up to 5 years [1].

Leniolisib represents a significant advancement as the first targeted therapy for APDS, directly addressing

the hyperactive PI3Kδ pathway at the root of the disease. Its development program demonstrates a clear

commitment to addressing the unmet need across the entire age spectrum of APDS patients, from young

children to adults.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Interim Analysis: Open-Label Extension Study of Leniolisib for ... [pmc.ncbi.nlm.nih.gov]

2. A randomized, placebo-controlled phase 3 trial of the PI3Kδ ... [pmc.ncbi.nlm.nih.gov]

3. : Uses, Interactions, Leniolisib | DrugBank Online Mechanism of Action [go.drugbank.com]

4. A randomised, placebo-controlled, phase III trial of ... [sciencedirect.com]

5. Leniolisib Gets Priority Review for Young Children With ... [rheumatologyadvisor.com]

6. Pharming Group announces U.S. FDA acceptance and ... [finance.yahoo.com]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://www.rheumatologyadvisor.com/news/leniolisib-gets-priority-review-for-young-children-with-apds/
https://go.drugbank.com/drugs/DB16217
https://go.drugbank.com/drugs/DB16217
https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://www.smolecule.com/products/s196992?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163280/
https://go.drugbank.com/drugs/DB16217
https://www.sciencedirect.com/science/article/pii/S1521661624005096
https://www.rheumatologyadvisor.com/news/leniolisib-gets-priority-review-for-young-children-with-apds/
https://finance.yahoo.com/news/pharming-group-announces-u-fda-050000508.html
https://www.smolecule.com/products/s196992?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


7. Supplemental NDA for leniolisib accepted for children with ... [healio.com]

To cite this document: Smolecule. [leniolisib first-in-class kinase inhibitor]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b196992#leniolisib-first-in-class-kinase-

inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.healio.com/news/allergy-asthma/20251019/fda-accepts-supplemental-new-drug-application-for-leniolisib-for-children-with-apds
https://www.smolecule.com/products/b196992#leniolisib-first-in-class-kinase-inhibitor
https://www.smolecule.com/products/b196992#leniolisib-first-in-class-kinase-inhibitor
https://www.smolecule.com/products/b196992#leniolisib-first-in-class-kinase-inhibitor
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s196992?utm_src=pdf-bulk
https://www.smolecule.com/products/s196992?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

